molecular formula C5H2Cl2FN B1613343 3,6-Dichloro-2-fluoropyridine CAS No. 51991-30-1

3,6-Dichloro-2-fluoropyridine

Cat. No.: B1613343
CAS No.: 51991-30-1
M. Wt: 165.98 g/mol
InChI Key: HSMXRIRLEUPWQU-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Mechanism of Action

Target of Action

3,6-Dichloro-2-fluoropyridine is a fluorinated heterocyclic compound . It is primarily used as a building block in chemical synthesis Fluoropyridines in general are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the fluorine atom in the compound plays a significant role in its interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds . This suggests that they may interact with a variety of biochemical pathways, depending on the specific compounds they are used to synthesize.

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , may influence its pharmacokinetic properties.

Result of Action

The compound’s use as a building block in chemical synthesis suggests that its effects would largely depend on the specific compounds it is used to synthesize.

Action Environment

The compound’s use in the synthesis of various biologically active compounds suggests that its action and efficacy could be influenced by a variety of environmental factors, depending on the specific compounds it is used to synthesize.

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-2-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogen atoms, particularly fluorine, enhance its reactivity and binding affinity with biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For instance, this compound has been reported to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperature or acidic pH. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound can lead to varying effects, with low doses often exhibiting therapeutic benefits, while high doses can result in toxicity. In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form metabolites that can further participate in biochemical reactions. These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its chemical properties and interactions with targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its ability to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,6-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often require elevated temperatures and may involve the use of polar aprotic solvents to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production. The choice of fluorinating agents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the 2-position is highly nucleophilic, making it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and other alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for nucleophilic substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

3,6-Dichloro-2-fluoropyridine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
  • 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid

Uniqueness

3,6-Dichloro-2-fluoropyridine is unique due to the specific positioning of its chlorine and fluorine substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve. For example, the nucleophilicity of the fluorine atom in the 2-position allows for highly regioselective reactions, which can be advantageous in the synthesis of complex molecules.

Properties

IUPAC Name

3,6-dichloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMXRIRLEUPWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625578
Record name 3,6-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51991-30-1
Record name 3,6-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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